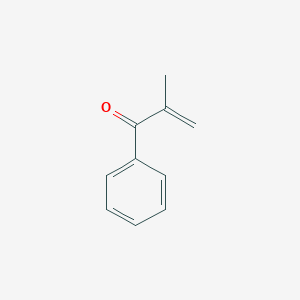

2-Methyl-1-phenylprop-2-en-1-one

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-8(2)10(11)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCFAQDTHMIAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30294819 | |

| Record name | 2-Methyl-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-60-8 | |

| Record name | 2-Methyl-1-phenyl-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 98322 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-phenyl-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30294819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Methyl-1-phenylprop-2-en-1-one (Methacrylophenone) – Properties, Synthesis, and Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of designing synthetic routes or formulating polymeric materials that require highly reactive, structurally specific building blocks. 2-Methyl-1-phenylprop-2-en-1-one (commonly known as methacrylophenone or phenyl isopropenyl ketone) is an α,β -unsaturated aromatic ketone that serves as a critical intermediate in both advanced organic synthesis and polymer photochemistry[1].

This technical whitepaper deconstructs the physicochemical profile, synthetic methodologies, and application-specific behaviors of methacrylophenone. By moving beyond surface-level data, this guide provides the mechanistic causality behind its reactivity, ensuring that researchers and drug development professionals can integrate this compound into their workflows with high predictability and scientific rigor.

Physicochemical Profiling & Structural Dynamics

Methacrylophenone's reactivity is fundamentally dictated by its cross-conjugated system. The electron-withdrawing nature of the carbonyl group, conjugated with both the phenyl ring and the isopropenyl double bond, significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This renders the terminal alkene an exceptional electrophile for Michael additions and radical polymerizations.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties required for reaction scaling and solvent selection[1][2][3]:

| Property | Value | Analytical Significance |

| CAS Number | 769-60-8 | Primary identifier for regulatory and inventory tracking. |

| Molecular Formula | C₁₀H₁₀O | Determines mass balance in synthetic scaling. |

| Molecular Weight | 146.19 g/mol | Critical for stoichiometric calculations. |

| Boiling Point | 221.6 °C (at 760 mmHg) | Indicates the need for vacuum distillation during purification to prevent thermal degradation/polymerization. |

| Density | 0.981 – 1.024 g/cm³ | Required for volumetric dosing in continuous flow or batch reactors. |

| Vapor Pressure | 0.106 mmHg (at 25 °C) | Low volatility; minimizes inhalation risks during benchtop handling. |

| Flash Point | 83.8 °C | Dictates safety protocols for storage and high-temperature reactions. |

Note: Due to the presence of the reactive α -methylene group, the compound is prone to spontaneous radical polymerization. It is highly recommended to store the monomer at sub-ambient temperatures (0–4 °C) over a radical inhibitor such as hydroquinone (10–50 ppm).

Synthetic Methodology: The Mannich-Elimination Route

Direct Friedel-Crafts acylation of benzene with methacryloyl chloride is notoriously problematic due to the premature polymerization of the acylating agent. To circumvent this, the industry standard relies on a Mannich reaction followed by elimination . This route masks the reactive double bond until the final step, ensuring high yields and purity.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Formation of the Mannich Base (β-Amino Ketone)

-

Causality: We utilize propiophenone, formaldehyde, and dimethylamine hydrochloride. The catalytic HCl promotes the formation of a highly electrophilic iminium ion from formaldehyde and dimethylamine, which is subsequently attacked by the enol tautomer of propiophenone.

-

Procedure:

-

In a 500 mL round-bottom flask, combine 1.0 eq of propiophenone, 1.5 eq of paraformaldehyde, and 1.5 eq of dimethylamine hydrochloride.

-

Suspend the mixture in absolute ethanol (2 mL/mmol) and add a catalytic amount of concentrated HCl (0.05 eq).

-

Reflux the mixture under a nitrogen atmosphere for 12–16 hours.

-

Self-Validation (QC): Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the propiophenone spot indicates complete conversion to the polar Mannich base.

-

Step 2: Quaternization and Elimination

-

Causality: The dimethylamine moiety is a poor leaving group. By quaternizing the amine with methyl iodide (MeI), we drastically lower the activation energy required for the subsequent E2 elimination, allowing the reaction to proceed under mild conditions that preserve the newly formed enone.

-

Procedure:

-

Concentrate the reaction mixture in vacuo, partition between water and diethyl ether (to remove unreacted ketone), and basify the aqueous layer (pH ~10) with 10% NaOH to extract the free amine into fresh ether.

-

Dry the organic layer over anhydrous MgSO4 , filter, and add 1.2 eq of methyl iodide dropwise at 0 °C. Stir for 4 hours to form the quaternary ammonium salt.

-

Induce Hofmann elimination by treating the salt with a mild aqueous base (e.g., saturated NaHCO3 ) or by thermal degradation.

-

Extract the resulting methacrylophenone into dichloromethane, dry, and concentrate.

-

Self-Validation (QC): Perform 1H NMR analysis. The success of the elimination is definitively confirmed by the appearance of two distinct vinylic proton doublets at approximately δ 5.6 and 6.0 ppm, corresponding to the terminal =CH2 group.

-

Step-by-step synthetic workflow for methacrylophenone via the Mannich route.

Photochemical & Polymerization Behavior

In polymer science, methacrylophenone is highly valued for its role in synthesizing positive-working deep UV resists and photodegradable polymers[4]. When copolymerized with monomers like methyl methacrylate (MMA) or styrene, the resulting macromolecules exhibit strong UV absorption and high quantum yields for main-chain scission[4].

Norrish Type I vs. Type II Cleavage

The photochemistry of ketone polymers typically follows two pathways. However, methacrylophenone copolymers present a unique mechanistic divergence:

-

Norrish Type I ( α -cleavage): This pathway is highly favored in methacrylophenone-MMA copolymers. Because the main-chain radical formed by α -cleavage is relatively stable, and because specific copolymer conformations lack accessible γ -hydrogens, the polymer degrades almost exclusively via the Norrish Type I mechanism, leading to rapid main-chain scission[5].

-

Norrish Type II ( γ -hydrogen abstraction): While this is the classic degradation route for many alkyl aryl ketones, it acts as a minor contributor in rigid methacrylophenone matrices unless the comonomer provides readily abstractable γ -hydrogens[4][5].

Photochemical degradation pathways of methacrylophenone copolymers under UV irradiation.

Applications in Pharmaceutical Synthesis

Beyond materials science, methacrylophenone is a highly versatile chemical reagent in drug development[1][3]. Its primary utility lies in the synthesis of nitrogen-containing heterocycles, specifically isoquinolines and tetrahydroquinolines [1].

Mechanistic Causality in Drug Design: The α -methyl group provides critical steric hindrance that prevents unwanted side reactions (such as rapid, uncontrolled oligomerization) while maintaining the electrophilicity of the β -carbon. When reacted with bifunctional nucleophiles (e.g., ortho-substituted anilines or oxime derivatives), methacrylophenone undergoes a tandem Michael addition/cyclization sequence. Furthermore, selective reduction of the ketone over the alkene (or vice versa) can be achieved using specific borohydride reagents, allowing for the precise stereochemical control required in active pharmaceutical ingredient (API) manufacturing[6].

References

- Cas 769-60-8,2-methyl-1-phenyl-prop-2-en-1-one - LookChem LookChem

- 2-Methyl-1-phenyl-2-propen-1-one - PubChem - NIH N

- 2-methyl-1-phenyl-prop-2-en-1-one | 769-60-8 - ChemicalBook ChemicalBook

- Photolysis of methyl methacrylate-methyl vinyl ketone copolymers. A new route to acrylic macromonomers? KPI.ua

- UV Characteristics and Performance as Positive-Working Deep, Mid, and Near UV Resists of Phenyl Isopropenyl Ketone Copolymers ResearchG

- Results for the hydrogenation reaction of the enone compounds 1-16 with NaBH4 ResearchG

Sources

CAS number 769-60-8 properties and uses

The Dual-Axis Utility of Methacrylophenone (CAS 769-60-8): From Deep UV Lithography to Heterocyclic Synthesis

Executive Summary

The compound 2-methyl-1-phenyl-prop-2-en-1-one, commonly known as methacrylophenone or phenyl isopropenyl ketone (PIPK), is a highly versatile α,β -unsaturated ketone[1]. Characterized by its cross-conjugated system, PIPK serves a dual role in modern chemical sciences. In organic synthesis, its electron-deficient alkene acts as a potent Michael acceptor, facilitating the construction of complex bioactive heterocycles such as tetrahydroquinolines[1]. Concurrently, in polymer chemistry, the incorporation of PIPK into methyl methacrylate copolymers yields highly sensitive positive-working deep UV (DUV) photoresists, driven by the photolabile nature of its benzoyl chromophore[2]. This whitepaper dissects the physicochemical properties, mechanistic pathways, and field-proven protocols governing the application of CAS 769-60-8.

Physicochemical Profiling & Structural Causality

The reactivity of methacrylophenone is dictated by its structural topology: a phenyl ring conjugated with a carbonyl group, which is in turn conjugated with an α -methyl-substituted terminal alkene.

-

Electrophilic Axis: The polarization of the enone system renders the terminal β -carbon highly susceptible to nucleophilic attack (Michael addition). The α -methyl group provides critical steric steering, influencing the diastereoselectivity of subsequent cyclization events.

-

Photochemical Axis: The benzoyl moiety is a highly efficient chromophore. Upon UV excitation, the lack of a γ -hydrogen precludes the classic Norrish Type II elimination, forcing the molecule exclusively down the Norrish Type I cleavage pathway[3].

Table 1: Quantitative Physicochemical Properties of CAS 769-60-8 [1]

| Property | Value | Structural Implication |

| CAS Number | 769-60-8 | N/A |

| Molecular Formula | C10H10O | Defines the cross-conjugated enone framework. |

| Molecular Weight | 146.19 g/mol | Facilitates high volatility and mobility in vapor-phase reactions. |

| Boiling Point | 221.6°C (at 760 mmHg) | Requires high-boiling solvents for thermal reflux protocols. |

| Density | 0.981 g/cm³ | Near-water density; impacts phase separation in aqueous workups. |

| Flash Point | 83.8°C | Necessitates inert atmosphere handling during high-heat catalysis. |

Application Axis I: Advanced Organic Synthesis (Heterocycles)

In pharmaceutical development, methacrylophenone is a critical building block for synthesizing isoquinolines and tetrahydroquinolines[1]. The synthesis relies on an Aza-Michael addition of an aniline derivative to the enone, followed by an intramolecular Friedel-Crafts-type cyclization.

Reaction pathway: Aza-Michael addition of methacrylophenone yielding tetrahydroquinolines.

Protocol 1: Synthesis of Tetrahydroquinoline Derivatives

Causality & Design: This two-stage one-pot protocol utilizes a mild base to enhance the nucleophilicity of the aniline nitrogen without triggering the anionic polymerization of the enone. A Lewis acid is subsequently introduced to activate the carbonyl oxygen, increasing the electrophilicity of the intermediate and driving the ring closure.

-

Initiation: Dissolve 1.0 equivalent of methacrylophenone and 1.1 equivalents of the target aniline derivative in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Aza-Michael Addition: Add 0.2 equivalents of 1,4-diazabicyclo[2.2.2]octane (DABCO). Causality: DABCO acts as a non-nucleophilic base to deprotonate the aniline, facilitating the conjugate addition to the β -carbon of the enone. Stir at room temperature for 4 hours.

-

Cyclization: Lower the temperature to 0°C. Dropwise, add 1.5 equivalents of Boron trifluoride diethyl etherate ( BF3⋅OEt2 ). Causality: The Lewis acid coordinates with the ketone, pulling electron density away from the aromatic ring and enabling the intramolecular electrophilic aromatic substitution.

-

Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC). The protocol is self-validating when the distinct UV-active spot of the conjugated enone completely disappears, replaced by a new, higher Rf spot representing the cyclized tetrahydroquinoline.

-

Quenching & Isolation: Quench with saturated aqueous NaHCO3 , extract with ethyl acetate, dry over Na2SO4 , and purify via silica gel flash chromatography.

Application Axis II: Photochemistry and Polymer Science

When copolymerized with methyl methacrylate (MMA), PIPK forms PMMA-PIPK, a polymer that functions as a highly sensitive positive-working DUV resist[2]. The sensitivity of this copolymer can be up to 1200 times higher than that of pure PMMA[3].

Photodegradation of PMMA-PIPK via Norrish Type I cleavage and subsequent main-chain β-scission.

Protocol 2: Formulation and DUV Exposure of PMMA-PIPK Photoresist

Causality & Design: The efficiency of polymer degradation relies heavily on overcoming the "cage effect." If the polymer is irradiated below its glass transition temperature ( Tg ), the rigid matrix forces the newly cleaved benzoyl and polymer radicals to recombine. By heating the substrate above Tg during irradiation, the increased free volume allows the radicals to separate, dramatically increasing the quantum yield of the main-chain β -scission[2].

-

Formulation: Dissolve the synthesized PMMA-PIPK copolymer (e.g., 10 mol% PIPK) in propylene glycol monomethyl ether acetate (PGMEA) to achieve a 15 wt% solution. Filter through a 0.2 μ m PTFE syringe filter.

-

Spin Coating: Spin-coat the solution onto a hexamethyldisilazane (HMDS)-primed silicon wafer at 2000 RPM for 60 seconds to achieve a uniform film thickness of ~500 nm.

-

Pre-Bake: Bake the wafer on a hotplate at 130°C for 2 minutes. Causality: This drives off residual PGMEA solvent and elevates the polymer matrix above its Tg , transitioning it into a rubbery state[3].

-

DUV Exposure: Expose the film to a low-pressure mercury lamp (254 nm) at a dose of 100 mJ/cm². Causality: The DUV light triggers the Norrish Type I cleavage of the benzoyl side chain. Because the polymer is above Tg , the radicals diffuse apart, and the polymer radical undergoes β -scission, cleaving the main chain[2].

-

Self-Validating Step: Perform Gel Permeation Chromatography (GPC) on the exposed vs. unexposed film. A successful protocol is validated by a drastic shift in the chromatogram to longer retention times, confirming a massive reduction in the weight-average molecular weight ( Mw ) due to main-chain scission[2].

Application Axis III: Chemoselective Hydrogenation

While borohydrides ( NaBH4 ) are textbook reagents for reducing ketones, the cross-conjugated nature of enones like methacrylophenone presents a unique chemoselective environment. Under standard conditions (using an excess of NaBH4 in a THF/MeOH mixture at room temperature), the ketone functionality of PIPK is preferentially hydrogenated over the alkene, yielding the corresponding allyl alcohol in >95% yield[4]. This selective reduction is critical when the terminal double bond must be preserved for downstream cross-coupling or polymerization reactions.

Sources

Biological activity of 2-Methyl-1-phenylprop-2-en-1-one

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1-phenylprop-2-en-1-one (Methcathinone)

Executive Summary

This technical guide provides a comprehensive analysis of the biological activity of 2-Methyl-1-phenylprop-2-en-1-one, a potent psychoactive stimulant more commonly known as methcathinone or ephedrone. Structurally, it is the β-keto analog of methamphetamine and belongs to the synthetic cathinone class of new psychoactive substances (NPS). This document elucidates the core mechanisms of action, downstream pharmacological effects, and significant neurotoxicological profile of methcathinone. The primary biological activity of methcathinone stems from its potent interaction with monoamine transporters, leading to a surge in extracellular concentrations of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT). This activity profile translates to powerful central nervous system (CNS) stimulation, euphoria, and a high potential for abuse. However, this acute activity is coupled with significant, long-lasting neurotoxicity, particularly towards dopaminergic and serotonergic neurons. This guide synthesizes findings from key preclinical studies, details validated experimental protocols for assessing its bioactivity, and provides a framework for understanding its structure-activity relationships.

Introduction and Chemical Identity

2-Methyl-1-phenylprop-2-en-1-one, or methcathinone, emerged from its origins as a chemical intermediate and a short-lived antidepressant in the Soviet Union to become a significant recreational substance of abuse.[1] It is the N-methylated analog of cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[2] As a β-keto analogue of methamphetamine, it shares a close structural relationship with the amphetamine family, which largely predicts its mechanism of action and pharmacological effects.[2][3] Its classification as a Schedule I controlled substance in many jurisdictions, including the United States, underscores its high potential for abuse and lack of accepted medical use.[3][4]

| Property | Value | Reference |

| IUPAC Name | (RS)-2-(methylamino)-1-phenyl-propan-1-one | [3] |

| Synonyms | Methcathinone, Ephedrone, Cat, Jeff | [2][3] |

| Molecular Formula | C₁₀H₁₃NO | [2][3] |

| Molar Mass | 163.220 g·mol⁻¹ | [3] |

| Structure | A phenyl ring attached to a propan-1-one backbone, with a methylamino group at the C2 position and a ketone at the C1 (β) position. | [2][3] |

| Chirality | Possesses a chiral carbon, existing as R(+) and S(-) enantiomers. | [3][5][6] |

Core Mechanism of Action: Interaction with Monoamine Transporters

The profound psychoactive effects of methcathinone are primarily mediated by its interference with the normal function of plasma membrane monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.

Methcathinone functions as a potent substrate-type releaser, a mechanism it shares with amphetamines.[7][8] This involves two key processes:

-

Competitive Reuptake Inhibition : Methcathinone binds to the transporters, blocking the reuptake of endogenous monoamines.

-

Transporter-Mediated Efflux : The compound is transported into the presynaptic neuron by the transporters. Once inside, it disrupts the vesicular monoamine transporter (VMAT), leading to an increase in cytosolic neurotransmitter concentrations and promoting a reversal of transporter function, causing a massive, non-vesicular release (efflux) of dopamine, norepinephrine, and serotonin into the synapse.[7]

Methcathinone displays a strong affinity for both DAT and NET, with a comparatively lower affinity for SERT, a profile that closely resembles that of amphetamine and methamphetamine.[3][9] This potent dopamine-releasing activity is the primary driver of its stimulant and reinforcing effects.[9][10] Studies in rat brain synaptosomes have demonstrated its ability to evoke the release of radiolabeled dopamine and serotonin.[9]

Pharmacological Effects and Behavioral Correlates

The surge in synaptic dopamine and norepinephrine produces a range of powerful CNS stimulant effects.

-

Psychostimulation and Euphoria : Users report feelings of euphoria, increased alertness, energy, and empathy.[3][11] These effects are directly comparable to those of methamphetamine and cocaine.[3][12]

-

Increased Locomotor Activity : In preclinical rodent models, methcathinone administration leads to a significant, dose-dependent increase in spontaneous locomotor activity.[10] This behavioral outcome is a hallmark of drugs that elevate synaptic dopamine in motor-related brain circuits like the striatum.[10]

-

Sympathomimetic Effects : The release of norepinephrine results in physiological effects such as increased heart rate (tachycardia) and elevated blood pressure (hypertension).[3]

-

Appetite Suppression : Like other amphetamine-type stimulants, methcathinone causes a reduction in appetite.[3][12]

-

Abuse and Addiction Potential : Methcathinone is considered highly psychologically addictive.[3] Drug discrimination studies in animals show that it produces responses similar to both dextroamphetamine and cocaine, indicating a comparable subjective "high" and reinforcing effect.[3] This high abuse liability is directly linked to its potent dopamine-releasing properties in the brain's reward pathways.

Neurotoxicology of Methcathinone

A critical aspect of methcathinone's biological profile is its potential to cause long-lasting damage to monoamine neurons, a property shared with methamphetamine.[13] High-dose or repeated administration can lead to persistent deficits in both dopaminergic and serotonergic systems.[9][10]

Dopaminergic Neurotoxicity

Methcathinone is neurotoxic to dopamine neurons.[1][5][6] Preclinical studies demonstrate that multiple high doses can cause significant and persistent decreases in:

-

Dopamine and Metabolite Levels : Reduced tissue content of DA in brain regions like the frontal cortex, hippocampus, and neostriatum.[9]

-

Dopamine Transporter (DAT) Density : A reduction in the number of available dopamine transporter sites, which can be observed long after drug administration has ceased.[9][13] This is a key marker of damage to DA nerve terminals.

-

Tyrosine Hydroxylase (TH) Activity : Decreased activity of the rate-limiting enzyme in dopamine synthesis.[9]

These neurotoxic effects are thought to be mediated by the presence of excess cytosolic dopamine, which can auto-oxidize and generate reactive oxygen species, leading to oxidative stress and neuronal damage.

Serotonergic Neurotoxicity

Methcathinone also produces long-term deficits in the serotonin (5-HT) system, including reductions in 5-HT levels, SERT density, and the activity of tryptophan hydroxylase (TPH), the key enzyme for 5-HT synthesis.[9][10] Interestingly, this serotonergic toxicity appears to be dependent on the N-methyl group; the parent compound, cathinone (which lacks this group), does not produce similar long-term changes in 5-HT levels.[5][9] Furthermore, the serotonergic damage is promoted by an intact dopamine system, as lesioning DA neurons can prevent the 5-HT deficits.[9]

Enantiomer and Species-Specific Toxicity

The neurotoxic effects of methcathinone can vary depending on the specific stereoisomer and the animal species being studied.

-

In mice : Both the R(+) and S(-) enantiomers are toxic to DA neurons, but neither produces long-term effects on 5-HT neurons.[5][6]

-

In rats : Both enantiomers are toxic to DA neurons, but only the S(-) enantiomer produces toxic effects on 5-HT neurons.[5][6]

This highlights the critical importance of considering stereochemistry and selecting appropriate animal models in toxicological research. The locomotor stimulant effects can also be dissociated from the neurotoxic effects, particularly in mice, where the S(-) enantiomer is more potent at increasing locomotion despite both isomers causing DA neurotoxicity.[5]

Methodologies for Assessing Biological Activity

Characterizing the biological activity of methcathinone requires a combination of in vitro and in vivo techniques.

In Vitro Protocol: Monoamine Transporter Release Assay

This protocol is designed to determine if a compound acts as a substrate-type releaser at DAT, NET, or SERT. It measures the ability of the test compound to evoke the release of a pre-loaded radiolabeled neurotransmitter from isolated nerve terminals (synaptosomes).

Causality : The use of synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) allows for the direct assessment of the drug's action at the presynaptic terminal, where the transporters are densely located.[8][14] Comparing release at 37°C (physiologically active) versus 4°C (transporter inactive) confirms that the effect is a temperature-dependent, transporter-mediated process and not simple diffusion.[15]

Methodology:

-

Synaptosome Preparation :

-

Euthanize a rat and rapidly dissect the brain region of interest (e.g., striatum).

-

Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min) to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer).

-

-

Radiolabel Loading :

-

Incubate the synaptosomes with a low concentration of a radiolabeled monoamine (e.g., [³H]Dopamine or [³H]Serotonin) for 15-30 minutes at 37°C. This allows the transporters to actively accumulate the radiotracer.

-

-

Release Assay :

-

Wash the loaded synaptosomes with fresh buffer to remove excess extracellular radiolabel.

-

Aliquot the synaptosomes into test tubes.

-

Initiate the release by adding various concentrations of methcathinone (or a control drug like amphetamine) to the tubes.

-

Incubate for a short period (e.g., 10-30 min) at 37°C. Include a parallel set of tubes incubated at 4°C as a negative control.

-

Terminate the release by rapid filtration over glass fiber filters, which traps the synaptosomes but allows the released radiolabel in the medium to pass through.

-

Wash the filters rapidly with ice-cold buffer.

-

-

Quantification :

-

Measure the radioactivity retained on the filters (representing neurotransmitter not released) using liquid scintillation counting.

-

Calculate the percentage of release relative to the total amount of radiolabel initially loaded.

-

Plot the concentration-response curve to determine the potency (EC₅₀) of methcathinone as a releaser.

-

In Vivo Protocol: Brain Microdialysis

This technique allows for the real-time measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing a direct assessment of a drug's neurochemical effects in a physiological context.

Causality : By implanting a microdialysis probe into a specific brain region (e.g., the nucleus accumbens for reward or the striatum for motor effects), one can directly measure the drug-induced surge in synaptic dopamine and serotonin, which is the neurochemical event that underlies the behavioral effects.[10]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthetic cathinones drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]

- 3. Methcathinone - Wikipedia [en.wikipedia.org]

- 4. gpub.org [gpub.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Designer Methcathinone Analogs, Mephedrone and Methylone, are Substrates for Monoamine Transporters in Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The neurochemical effects of methcathinone - ProQuest [proquest.com]

- 11. Methcathinone Increases Visually-evoked Neuronal Activity and Enhances Sensory Processing Efficiency in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methcathinone [bionity.com]

- 13. jneurosci.org [jneurosci.org]

- 14. researchgate.net [researchgate.net]

- 15. Methcathinone decreases dopamine transporter function: Role of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chalcone Scaffold: A Privileged Structure in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Appeal of the Chalcone Framework

Chalcones, belonging to the flavonoid family, are naturally occurring precursors to flavonoids and isoflavonoids found widely in edible plants.[1][2] Their core chemical structure, a 1,3-diaryl-2-propen-1-one backbone, consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[3][4] This deceptively simple scaffold is a focal point in medicinal chemistry due to its straightforward synthesis and the remarkable diversity of biological activities its derivatives possess.[3][5] The presence of the reactive α,β-unsaturated ketone functionality is a key determinant of their wide-ranging pharmacological effects, which include anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties.[6][7][8] This guide provides an in-depth exploration of the therapeutic potential of substituted chalcones, focusing on their mechanisms of action, structure-activity relationships, and validated experimental protocols for their synthesis and evaluation.

Core Pharmacophore and Structure-Activity Relationships (SAR)

The therapeutic versatility of chalcones stems from the unique electronic and steric properties of the 1,3-diaryl-2-propen-1-one core. The α,β-unsaturated ketone acts as a Michael acceptor, enabling covalent interactions with biological nucleophiles, such as cysteine residues in enzymes and transcription factors. This reactivity is central to many of their observed biological effects.[6]

The true power of the chalcone scaffold lies in the ability to readily introduce a wide variety of substituents onto the two aromatic rings (Ring A and Ring B). This allows for the fine-tuning of electronic properties, lipophilicity, and steric bulk, which in turn modulates biological activity and target specificity.

Key SAR Insights:

-

Anticancer Activity: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy, hydroxyl) on either ring can significantly enhance cytotoxicity.[1] For instance, heterocyclic rings and methoxy substitutions are known to contribute to the anticancer properties of chalcone compounds.[9]

-

Anti-inflammatory Activity: The presence of hydroxyl groups, particularly on Ring B, is often associated with potent anti-inflammatory effects, including the inhibition of enzymes like cyclooxygenase (COX).[1][10] The substitution of chloro or fluoro groups on Ring B has also been shown to increase anti-inflammatory activity.[1]

-

Antimicrobial Activity: The lipophilicity of Ring A and the presence of hydroxyl groups on Ring B are critical for activity against pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[9]

-

Antioxidant Activity: The ability to scavenge reactive oxygen species (ROS) is a hallmark of many chalcones, a property that is significantly influenced by the number and position of hydroxyl and methoxy substituents on the aromatic rings.[11]

Therapeutic Application I: Anticancer Agents

Substituted chalcones represent a significant class of anticancer agents due to their multimodal mechanisms of action, which allow them to target various cancer-related signaling pathways.[12][13] This multifaceted approach helps in overcoming the drug resistance often seen with traditional therapies.[12]

Mechanisms of Action:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways. They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases 3, 8, and 9.[14][15]

-

Cell Cycle Arrest: Many chalcone derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[14][16] This is frequently achieved by interfering with tubulin polymerization, a critical process for mitotic spindle formation.[16]

-

Anti-Angiogenesis: Chalcones can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. This is achieved by targeting pathways involving vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1 (HIF-1).[13]

-

Inhibition of Kinases and Enzymes: Chalcone derivatives have been developed as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR), topoisomerases, and histone deacetylases (HDACs).[12]

Data Presentation: Cytotoxicity of Substituted Chalcones

The following table summarizes the in vitro cytotoxicity of representative benzimidazole-chalcone hybrids against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).

| Compound | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MG63 (Osteosarcoma) IC50 (µM) | LNCaP (Prostate) IC50 (µM) |

| Hybrid 35a | 3.6 ± 0.7 | > 50 | 12.1 ± 1.1 | 8.5 ± 0.9 |

| Hybrid 35b | 3.8 ± 1.8 | > 50 | 9.8 ± 1.5 | 7.2 ± 1.3 |

| Data adapted from Zhou et al., as cited in relevant literature.[12] |

Key Signaling Pathway: Chalcone-Induced Intrinsic Apoptosis

The diagram below illustrates how a substituted chalcone can induce apoptosis by targeting the mitochondrial pathway, leading to cell death.

Caption: Chalcone-induced intrinsic apoptosis pathway.

Therapeutic Application II: Anti-inflammatory Agents

Chronic inflammation is a key driver of numerous diseases. Chalcones have emerged as potent anti-inflammatory agents, often acting by inhibiting pro-inflammatory mediators and the signaling pathways that produce them.[17][18]

Mechanisms of Action:

-

Enzyme Inhibition: A primary mechanism is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[10][18]

-

Modulation of Signaling Pathways: Chalcones can suppress the activation of key inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB).[17][19] By inhibiting NF-κB, they reduce the expression of a cascade of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), COX-2, and cytokines like TNF-α and various interleukins.[17][19]

-

Antioxidant Effects: Inflammation and oxidative stress are intrinsically linked. Chalcones can scavenge ROS and reactive nitrogen species (RNS), and also upregulate endogenous antioxidant systems, such as the Nrf2/HO-1 pathway, thereby reducing the oxidative damage that perpetuates the inflammatory response.[11][20]

Therapeutic Application III: Antimicrobial and Antiviral Agents

The rise of multidrug-resistant pathogens presents a critical global health challenge. Chalcones have demonstrated broad-spectrum activity against a variety of bacteria, fungi, parasites, and viruses.[10][21]

Mechanisms of Action:

-

Antibacterial: The mechanisms are diverse and can include the inhibition of essential bacterial enzymes like DNA gyrase and efflux pumps, which bacteria use to expel antibiotics.[10]

-

Antifungal: Certain chalcone derivatives exhibit potent antifungal activity, including against fluconazole-resistant strains.[1]

-

Antiviral: Chalcones can interfere with viral replication by inhibiting viral enzymes such as proteases and integrases.[10] They can also activate host defense mechanisms, such as the NRF2 transcription factor, which regulates antiviral responses.[17]

Therapeutic Application IV: Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Chalcones are being explored for their potential to protect neurons from damage due to their ability to cross the blood-brain barrier.[22]

Mechanisms of Action:

-

Antioxidant and Anti-inflammatory Effects: By reducing oxidative stress and neuroinflammation—two key pathological drivers in neurodegeneration—chalcones can protect neuronal cells from damage.[20][23]

-

Enzyme Inhibition: Some chalcone derivatives have been shown to inhibit enzymes like μ-calpain and cathepsin B, which are implicated in neuronal apoptosis and the formation of pathological protein aggregates.[24]

-

Modulation of Neurotrophic Pathways: Chalcones can upregulate crucial neurotrophic signals, such as the brain-derived neurotrophic factor (BDNF) and the Akt/GSK-3β signaling pathway, which promote neuronal survival and plasticity.[20][22]

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones, involving a base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[3][6]

Materials:

-

Substituted Aromatic Aldehyde (1 equivalent)

-

Substituted Acetophenone (1 equivalent)

-

Base Catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)

-

Solvent (e.g., Ethanol)

-

Round-bottom flask, magnetic stirrer, TLC plates

-

Ice-cold water, dilute HCl

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 eq.) and the acetophenone derivative (1 eq.) in ethanol.[6]

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous or ethanolic solution of NaOH or KOH.[6]

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to a full day.[25][26]

-

Isolation: Once the starting materials are consumed, pour the reaction mixture into a beaker containing ice-cold water.[3][25]

-

Precipitation: Acidify the mixture with dilute HCl to neutralize the excess base, which will cause the chalcone product to precipitate.[25]

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent like ethanol.[6][25]

-

Characterization: Dry the purified product and confirm its structure and purity using techniques such as melting point determination, FT-IR, NMR, and Mass Spectrometry.

Workflow Diagram: Chalcone Synthesis and Purification

Caption: General workflow for Claisen-Schmidt condensation.

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity of a compound.[27] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[27][28]

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Substituted chalcone stock solution (in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)[27]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[27]

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[27]

-

Compound Treatment: Prepare serial dilutions of the chalcone compound in culture medium. Replace the medium in the wells with 100 µL of the different chalcone concentrations. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[27][29]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this period, viable cells will convert the yellow MTT into purple formazan crystals.[27]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.[27]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[29]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Perspectives

Substituted chalcones are a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential.[3] Their ease of synthesis via methods like the Claisen-Schmidt condensation allows for the creation of large, diverse chemical libraries for screening.[3] The ability to modulate their activity against a wide range of biological targets—from enzymes and transcription factors to microbial structures—underscores their importance as lead compounds in drug discovery.[12] Future research will likely focus on the development of chalcone-based hybrid molecules, the use of novel drug delivery systems to enhance bioavailability, and further exploration of their mechanisms of action in complex disease models.[3] The continued investigation of this versatile chemical class holds immense promise for the development of next-generation therapeutics.

References

- Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC. (n.d.).

- Literature review on the synthesis and applications of substituted chalcones. - Benchchem. (n.d.).

- Neuroprotective effect of synthetic chalcone derivatives as competitive dual inhibitors against μ-calpain and cathepsin B through the downregulation of tau phosphorylation and insoluble Aβ peptide formation - PubMed. (2016). Eur J Med Chem, 121, 433-444.

- Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. (n.d.).

- Application Notes and Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation - Benchchem. (n.d.).

- Anticancer Activity of Natural and Synthetic Chalcones - PMC - NIH. (n.d.).

- Full article: Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives - Taylor & Francis. (n.d.).

- Chalcones: A review on synthesis and pharmacological activities. (n.d.).

- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.).

- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC. (2022).

- Protective effects of a chalcone derivative against Aβ-induced oxidative stress and neuronal damage - Semantic Scholar. (n.d.).

- Chalcone Derivatives: Role in Anticancer Therapy - PMC - NIH. (n.d.).

- Antioxidant Effects of Chalcones during the Inflammatory Response: An Overall Review. (2021).

- Evaluation of chalcone derivatives for their role as antiparasitic and neuroprotectant in experimentally induced cerebral malaria mouse model. (2023).

- A Comprehensive Review on Chalcones: Preparation Methods, Reactions and Their Biological Activities. (2025).

- The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - MDPI. (2020).

- Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - MDPI. (2021).

- How to synthesize chalcones by Claisen-Schmidt condensation - YouTube. (2024).

- Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model - PMC. (n.d.).

- Chalcones: A review on synthesis and pharmacological activities. (2021). Turk J Chem, 31(1), 25-34.

- The neuroprotective effects of Chalcones from Ashitaba on cuprizone‐induced demyelination via modulation of brain‐derived neurotrophic factor and tumor necrosis factor α - PMC. (2023).

- Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC. (n.d.).

- Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC. (2024).

- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (n.d.).

- Biological Role of Chalcones in Medicinal Chemistry - IntechOpen. (2020).

- Full article: An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition - Taylor & Francis. (2010).

- Anticancer Mechanisms of Natural and Synthetic Chalcones | Encyclopedia MDPI. (2022).

- Anti‐Inflammatory Potential of Chalcone Related Compounds: An Updated Review | Request PDF - ResearchGate. (2024).

- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).

- A comprehensive review on the antiviral activities of chalcones - PubMed. (2021).

- Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis - Benchchem. (n.d.).

- MTT (Assay protocol, published on Feb 27, 2023. (2023).

- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. (2022).

- MTT assay protocol - Abcam. (n.d.).

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013).

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. jchemrev.com [jchemrev.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. japsonline.com [japsonline.com]

- 8. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones [mdpi.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological Role of Chalcones in Medicinal Chemistry | IntechOpen [intechopen.com]

- 19. Evaluation of the Anti-Inflammatory Effect of Chalcone and Chalcone Analogues in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A comprehensive review on the antiviral activities of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The neuroprotective effects of Chalcones from Ashitaba on cuprizone‐induced demyelination via modulation of brain‐derived neurotrophic factor and tumor necrosis factor α - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Neuroprotective effect of synthetic chalcone derivatives as competitive dual inhibitors against μ-calpain and cathepsin B through the downregulation of tau phosphorylation and insoluble Aβ peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methyl-1-phenylprop-2-en-1-one for Advanced Research

Abstract

2-Methyl-1-phenylprop-2-en-1-one, a prominent member of the α,β-unsaturated ketone family, serves as a versatile and reactive intermediate in modern organic synthesis and materials science. This document provides a comprehensive technical overview of its core properties, synthesis, reactivity, and key applications. We delve into the mechanistic underpinnings of its reactivity, particularly as a Michael acceptor, and present detailed experimental protocols for its synthesis and subsequent derivatization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Introduction

2-Methyl-1-phenylprop-2-en-1-one, also known as methacrylophenone, is a conjugated enone characterized by a phenyl ketone group attached to a methacryl C=C double bond. This arrangement of functional groups imparts a unique electronic profile, rendering the molecule susceptible to a variety of nucleophilic attacks and making it a valuable building block in chemical research. Its utility spans from being a key intermediate in the synthesis of complex organic molecules and pharmaceutical agents to its potential as a monomer in polymer science.[1][2] The core value of this compound lies in the predictable and controllable reactivity of its α,β-unsaturated system, which allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are paramount for the effective use of any research chemical. The key properties of 2-Methyl-1-phenylprop-2-en-1-one are summarized below.

2.1. Core Properties

| Property | Value | Source |

| IUPAC Name | 2-methyl-1-phenylprop-2-en-1-one | [3] |

| CAS Number | 769-60-8 | [3][4] |

| Molecular Formula | C₁₀H₁₀O | [3][4] |

| Molecular Weight | 146.19 g/mol | [3] |

| Appearance | Typically a liquid or low-melting solid | [5] |

| Storage | Sealed in dry, 2-8°C | [2] |

2.2. Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the δ 7.4-8.0 ppm range), two singlets for the vinylic protons of the C=CH₂ group (around δ 5.5-6.0 ppm), and a singlet for the methyl (CH₃) protons (around δ 2.1 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will feature a characteristic signal for the carbonyl carbon (C=O) in the δ 190-200 ppm region. Other key signals include those for the aromatic carbons, the two sp² carbons of the double bond, and the methyl carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the C=O stretch of the conjugated ketone, typically found around 1660-1680 cm⁻¹. Another significant band will be present for the C=C stretch around 1620-1640 cm⁻¹.

-

MS (Mass Spectrometry): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 146, corresponding to the molecular weight of the compound.[4] Common fragmentation patterns include the loss of a methyl group (m/z = 131) and the characteristic benzoyl cation (m/z = 105).

Synthesis and Purification

A reliable and common method for synthesizing α,β-unsaturated ketones like 2-Methyl-1-phenylprop-2-en-1-one is through the Mannich reaction, followed by a subsequent elimination step.[6] This multi-component reaction is highly efficient for installing an aminomethyl group adjacent to a carbonyl.[7]

3.1. Synthetic Rationale

The Mannich reaction is a cornerstone of organic synthesis that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this context, propiophenone serves as the carbonyl compound with acidic α-hydrogens. It reacts with formaldehyde (a non-enolizable aldehyde) and a secondary amine (like dimethylamine) to form a β-amino-ketone, known as a Mannich base.[8] This base is then subjected to quaternization followed by Hofmann elimination to generate the desired α,β-unsaturated double bond. This two-step sequence is often preferred for its high yields and operational simplicity.

3.2. Detailed Experimental Protocol: Synthesis via Mannich Reaction

Step A: Synthesis of the Mannich Base (3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one)

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine propiophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

-

Solvent and Catalyst: Add ethanol as the solvent, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure. Add water and basify the aqueous solution with a saturated sodium carbonate solution until pH > 9 to deprotonate the amine.

-

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude Mannich base.

Step B: Elimination to form 2-Methyl-1-phenylprop-2-en-1-one

-

Quaternization: Dissolve the crude Mannich base from Step A in a suitable solvent like acetone or acetonitrile. Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 12-18 hours to form the quaternary ammonium salt.

-

Elimination: The resulting salt can often be eliminated by heating in a solvent like ethanol or by treatment with a mild base (e.g., sodium bicarbonate) to furnish the final product.[6]

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-Methyl-1-phenylprop-2-en-1-one.

Core Reactivity and Mechanistic Principles

The reactivity of 2-Methyl-1-phenylprop-2-en-1-one is dominated by its α,β-unsaturated ketone framework. This system has two primary electrophilic sites: the carbonyl carbon (C-1) and the β-carbon (C-3). This duality allows for two main modes of nucleophilic attack: 1,2-direct addition to the carbonyl and 1,4-conjugate addition, also known as the Michael addition.[9]

-

1,2-Direct Addition: Hard, non-stabilized nucleophiles such as Grignard reagents or organolithium compounds tend to attack the more polarized carbonyl carbon directly.

-

1,4-Conjugate (Michael) Addition: Softer, resonance-stabilized nucleophiles (Michael donors) such as enolates, amines, thiols, and cuprates preferentially attack the β-carbon.[10][11] This is the most common and synthetically useful reaction pathway for this class of compounds. The initial addition results in the formation of an enolate intermediate, which is then protonated during workup to give the final 1,4-adduct.[10]

The preference for 1,4-addition by soft nucleophiles is a classic example of the Hard and Soft Acids and Bases (HSAB) principle and is thermodynamically controlled, leading to a more stable final product.[11]

Caption: Electrophilic sites on 2-Methyl-1-phenylprop-2-en-1-one.

Applications in Research

5.1. Synthetic Intermediate

The primary application of 2-Methyl-1-phenylprop-2-en-1-one is as a versatile intermediate in organic synthesis. Its ability to undergo Michael additions allows for the construction of more complex molecular architectures. For instance, it is a key reagent in the preparation of certain pharmaceutical agents like isoquinolines and tetrahydroquinolines.[1] The addition of various nucleophiles (amines, thiols, stabilized carbanions) introduces new functional groups and stereocenters, making it a valuable tool in multi-step total synthesis.

5.2. Polymer Science

As a derivative of methacrylic acid, 2-Methyl-1-phenylprop-2-en-1-one can act as a monomer in polymerization reactions. While less common than simple methacrylates, its inclusion in copolymers can introduce phenyl ketone moieties into the polymer backbone. These groups can be used for post-polymerization modification or to impart specific properties such as altered refractive index, thermal stability, or photosensitivity. Polymerization can be initiated by radical, anionic, or cationic methods, depending on the desired polymer characteristics.[12]

5.3. Biological and Pharmacological Research

The core structure of 2-Methyl-1-phenylprop-2-en-1-one is a type of chalcone (1,3-diphenyl-2-propen-1-one) analog. Chalcones are a well-studied class of compounds, both natural and synthetic, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13][14] While this specific compound is not a drug itself, it serves as a valuable scaffold. Researchers can synthesize libraries of derivatives by performing Michael additions and then screen these new compounds for potential therapeutic effects, such as immunomodulatory or anti-inflammatory activity.[13][14]

Caption: Workflow for synthesis and screening of derivatives.

Safety, Handling, and Storage

As with all research chemicals, proper handling of 2-Methyl-1-phenylprop-2-en-1-one is essential.

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[15]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C to minimize degradation or potential polymerization.[2]

-

Safety: This compound is an irritant. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for complete hazard information before use.

Conclusion

2-Methyl-1-phenylprop-2-en-1-one is a research chemical of significant utility, primarily due to the versatile reactivity of its conjugated enone system. Its straightforward synthesis and predictable reaction profile, especially in Michael additions, make it an invaluable building block for synthetic chemists. Its structural relationship to biologically active chalcones also positions it as a key scaffold for the development of new therapeutic agents. By understanding its fundamental properties and reactivity, researchers can effectively harness this compound to advance projects in organic synthesis, polymer science, and medicinal chemistry.

References

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1-phenyl-2-propen-1-one. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Propen-1-one, 2-methyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2020, September 24). Mannich reaction. Retrieved from [Link]

-

Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

-

AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]

-

International Journal of Pharmaceutical Erudition. (2014). IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (2018, January 19). Exploring Promising Immunomodulatory Potential of Natural and Synthetic 1,3-Diphenyl-2-propen-1-one Analogs: A Review of Mechanistic Insight. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 20). 13.3: Polymerization of Alkenes. Retrieved from [Link]

Sources

- 1. 2-methyl-1-phenyl-prop-2-en-1-one | 769-60-8 [chemicalbook.com]

- 2. 769-60-8|2-Methyl-1-phenylprop-2-en-1-one|BLD Pharm [bldpharm.com]

- 3. 2-Methyl-1-phenyl-2-propen-1-one | C10H10O | CID 263666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Propen-1-one, 2-methyl-1-phenyl- [webbook.nist.gov]

- 5. 2-Methyl-1-phenyl-1-propene 99 768-49-0 [sigmaaldrich.com]

- 6. adichemistry.com [adichemistry.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Mannich Reaction [organic-chemistry.org]

- 9. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Michael Addition [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. troindia.in [troindia.in]

- 14. researchgate.net [researchgate.net]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Discovery, Synthesis, and Applications of Methacrylophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining "Methacrylophenone"

The term "methacrylophenone" does not refer to a single compound with a standardized IUPAC name. Instead, it broadly encompasses a class of compounds characterized by an acetophenone or benzophenone core structure that is functionalized with a methacrylate group. These molecules are of significant interest in polymer science and material engineering as they are typically polymerizable monomers or photoinitiators. Their dual functionality, combining the photo-absorbent properties of the aromatic ketone with the reactive methacrylate moiety, makes them crucial components in a variety of light-initiated chemical processes.

This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of these versatile compounds, with a focus on their role in photopolymerization.

A Brief History of Innovation: The Emergence of Methacrylated Aromatic Ketones

The development of methacrylated acetophenones and benzophenones is intrinsically linked to the advancement of photopolymerization technology. In the mid-20th century, the growing demand for rapid curing coatings, inks, and adhesives spurred research into light-sensitive materials. Acetophenone and its derivatives were identified as effective photosensitizers, capable of initiating polymerization reactions upon exposure to ultraviolet (UV) light.[1]

Early research focused on acetophenone compounds as additives in radiation-curable compositions.[1] However, the desire for more efficient and stable systems led to the innovation of incorporating the photoinitiator directly into the polymer backbone. This was achieved by creating polymerizable photoinitiators, such as methacrylated acetophenones. Patents from the latter half of the 20th century describe the synthesis and application of these compounds, highlighting their utility in creating crosslinkable polymers for a range of industrial applications, including printing plates and dental materials.[2] These developments marked a significant step forward in the design of advanced photopolymers with tailored properties.

Core Synthesis Strategies for Methacrylophenones

The primary synthetic routes to methacrylophenones involve the esterification of a hydroxyl-functionalized acetophenone or benzophenone with a methacrylic acid derivative. The two most common methods are reaction with methacryloyl chloride and reaction with methacrylic anhydride.

Synthesis via Methacryloyl Chloride

This method involves the reaction of a hydroxyacetophenone with methacryloyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Caption: Synthesis of Methacrylophenone via Methacryloyl Chloride.

Synthesis via Methacrylic Anhydride

An alternative and often preferred method utilizes methacrylic anhydride as the acylating agent. This reaction can be catalyzed by a variety of substances, including acids or salts, and avoids the generation of corrosive HCl.[2]

General Reaction Scheme:

Caption: Synthesis of Methacrylophenone via Methacrylic Anhydride.

Detailed Experimental Protocol: Synthesis of 4-(Methacryloyloxy)acetophenone

This protocol provides a representative method for the synthesis of a methacrylophenone derivative using methacrylic anhydride, based on procedures described in the patent literature.[2]

Materials:

-

4-Hydroxyacetophenone

-

Methacrylic anhydride

-

Catalyst (e.g., a salt as described in patent literature)[2]

-

Solvent (e.g., toluene)

-

Inhibitor (e.g., hydroquinone)

-

Sodium hydroxide solution (for washing)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 4-hydroxyacetophenone and a polymerization inhibitor in the solvent.

-

Addition of Reactants: While stirring, add the catalyst to the mixture. Slowly add methacrylic anhydride to the flask via the dropping funnel. The molar ratio of methacrylic anhydride to 4-hydroxyacetophenone is typically in the range of 1.05:1.0 to 1.5:1.0.[2]

-

Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and maintain for several hours until the reaction is complete (monitored by techniques such as gas chromatography).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with an aqueous sodium hydroxide solution to remove unreacted methacrylic anhydride and the methacrylic acid byproduct.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter the mixture to remove the drying agent and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the desired methacrylophenone.

Physicochemical Properties of Methacrylophenones

The properties of methacrylophenones vary depending on the specific structure of the acetophenone or benzophenone core and the position of the methacrylate group. The following table summarizes some key properties of the parent compound, acetophenone, for reference.

| Property | Value |

| Molecular Formula | C₈H₈O |

| Molar Mass | 120.15 g/mol [3] |

| Appearance | Colorless, viscous liquid[3] |

| Melting Point | 19–20 °C[3] |

| Boiling Point | 202 °C[3] |

| Solubility in water | 5.5 g/L at 25 °C[3] |

The introduction of a methacrylate group will significantly alter these properties, generally increasing the molecular weight and boiling point, and introducing the characteristic reactivity of the vinyl group.

Applications in Polymer Science and Beyond

The primary application of methacrylophenones is in the field of photopolymerization, where they can function as either Type I photoinitiators or as polymerizable monomers .

As Photoinitiators

Upon absorption of UV radiation, the acetophenone moiety undergoes α-cleavage, generating two radical fragments.[4] These radicals can then initiate the polymerization of other monomers in the formulation. This property is highly valuable in applications requiring rapid, on-demand curing, such as:

-

UV-curable coatings and inks: Providing durable and high-gloss finishes for a variety of substrates.

-

Adhesives: For bonding applications where rapid curing is essential.

-

Dental materials: In light-cured dental composites and adhesives.

-

3D printing (Stereolithography): Where precise, layer-by-layer curing is required to build complex structures.[5]

As Polymerizable Monomers

The methacrylate group allows these compounds to be incorporated directly into a polymer chain via free-radical polymerization. This results in polymers with pendant photoactive acetophenone groups. These polymers can be used in:

-

Photoresists for microelectronics: Where the polymer's solubility can be altered by exposure to light, allowing for the creation of intricate patterns.

-

Crosslinkable resins: The pendant acetophenone groups can be activated by light to induce crosslinking, thereby modifying the polymer's properties after initial polymerization.

Conclusion

Methacrylophenones represent a fascinating and highly functional class of molecules at the intersection of photochemistry and polymer science. While not defined by a single structure, their synthesis is well-established, primarily through the esterification of hydroxylated acetophenones and benzophenones. Their ability to initiate polymerization or be incorporated into polymer chains upon exposure to light has made them indispensable in a wide array of applications, from industrial coatings to advanced biomedical materials. As research into photopolymerization continues to advance, the development of novel methacrylophenone derivatives with tailored properties will undoubtedly play a crucial role in the future of materials science.

References

- Fouassier, J. P., & Lougnot, D. J. (1987). Excited-state reactivity in a series of polymerization photoinitiators based on the acetophenone nucleus. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83, 2935.

- Frick, E., et al. (2014). Studying the polymerization initiation efficiency of acetophenone-type initiators via PLP-ESI-MS and femtosecond spectroscopy. Polymer Chemistry, 5(15), 4418-4428.

- Sandner, M. R., & Osborn, C. L. (1973). U.S. Patent No. 3,715,293. Washington, DC: U.S.

- Ciba-Geigy Corporation. (1982). U.S. Patent No. 4,318,791. Washington, DC: U.S.

- BASF AG. (1988). European Patent No. EP0284561A2.

-

Wikipedia contributors. (2023, December 2). Acrylophenone. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]

- BASF AG. (2002). U.S. Patent No. 7,304,119 B2. Washington, DC: U.S.

-

DOMO Chemicals. (n.d.). Acetophenone. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 4-hydroxyacetophenone. Retrieved from [Link]

- Raju, S. K., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015.

- Ciba Specialty Chemicals Holding Inc. (2012). European Patent No. EP1523506B1.

- Zhang, J., et al. (2022). Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives.

- Cao, J., et al. (2013). Chinese Patent No. CN103304413A.

- BenchChem. (2025).

- Gorsche, C., et al. (2018). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 10(11), 1210.

- Hoechst Celanese Corporation. (1986). European Patent No. EP0167286A1.

- IntechOpen. (2020, January 22). New Methods in the Synthesis of (Meth)

- Zhang, Y., et al. (2020). Ketone derivatives as photoinitiators for both radical and cationic photopolymerizations under visible LED and application in 3D printing. European Polymer Journal, 132, 109737.

- Al-Musa, A. M., & Al-Agamy, M. H. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(11), 4381.

- Podkościelna, B., & Podgórski, M. (2011). New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties. Express Polymer Letters, 5(11), 947-960.

- Varshosaz, J., & Taymouri, S. (2020). Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)-Based Superparamagnetic Nanoparticles for Biomedical and Pharmaceutical Applications. In Methods in Molecular Biology (Vol. 2118, pp. 165-174). Humana, New York, NY.

- Wan, J., et al. (2016). Chinese Patent No. CN105646201A.

- Cheah, K. K.-H. (2019).

- Valdebenito, A., et al. (2011). Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections. Journal of Applied Polymer Science, 122(3), 1957-1964.

-

Wikipedia contributors. (2024, February 28). Acetophenone. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]

- Evonik Röhm GmbH. (2016). U.S.

- Annabi, N., et al. (2014). Synthesis, properties, and biomedical applications of gelatin methacryloyl (GelMA) hydrogels.

-

PubChem. (n.d.). Acetophenone. National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

-

PubChem. (n.d.). 2-Methylacetophenone. National Center for Biotechnology Information. Retrieved March 8, 2024, from [Link]

- Smeds, K. A., & Grinstaff, M. W. (2001). Photocrosslinkable polysaccharides for in situ hydrogel formation.

- Michálek, J., et al. (2022). True Story of Poly(2-Hydroxyethyl Methacrylate)-Based Contact Lenses: How Did It Really Happen. Substantia, 6(1), 93-104.

- Ribeiro, A., et al. (2021).